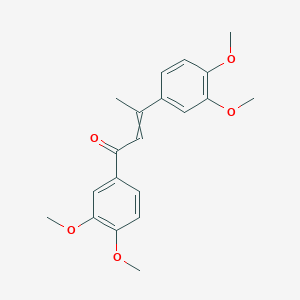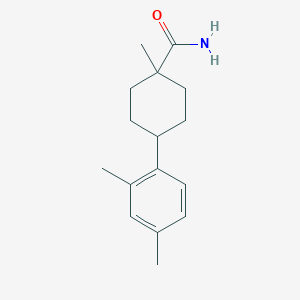![molecular formula C21H26O3 B14590927 4-{[1-([1,1'-Biphenyl]-4-yl)pentyl]oxy}butanoic acid CAS No. 61454-77-1](/img/structure/B14590927.png)
4-{[1-([1,1'-Biphenyl]-4-yl)pentyl]oxy}butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[1-([1,1’-Biphenyl]-4-yl)pentyl]oxy}butanoic acid is an organic compound that features a biphenyl group attached to a butanoic acid moiety through a pentyl ether linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-([1,1’-Biphenyl]-4-yl)pentyl]oxy}butanoic acid typically involves the following steps:
Formation of the Biphenyl Intermediate: The biphenyl intermediate can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst.
Etherification: The biphenyl intermediate is then reacted with 1-bromopentane under basic conditions to form the pentyl ether linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the aforementioned synthetic routes, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-{[1-([1,1’-Biphenyl]-4-yl)pentyl]oxy}butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as sulfuric acid (H₂SO₄) or iron(III) chloride (FeCl₃).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
4-{[1-([1,1’-Biphenyl]-4-yl)pentyl]oxy}butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-{[1-([1,1’-Biphenyl]-4-yl)pentyl]oxy}butanoic acid involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-{[1-([1,1’-Biphenyl]-4-yl)butyl]oxy}butanoic acid: Similar structure but with a shorter alkyl chain.
4-{[1-([1,1’-Biphenyl]-4-yl)hexyl]oxy}butanoic acid: Similar structure but with a longer alkyl chain.
4-{[1-([1,1’-Biphenyl]-4-yl)pentyl]oxy}propanoic acid: Similar structure but with a shorter carboxylic acid chain.
Uniqueness
4-{[1-([1,1’-Biphenyl]-4-yl)pentyl]oxy}butanoic acid is unique due to its specific combination of a biphenyl group, a pentyl ether linkage, and a butanoic acid moiety, which imparts distinct chemical and physical properties .
Eigenschaften
CAS-Nummer |
61454-77-1 |
|---|---|
Molekularformel |
C21H26O3 |
Molekulargewicht |
326.4 g/mol |
IUPAC-Name |
4-[1-(4-phenylphenyl)pentoxy]butanoic acid |
InChI |
InChI=1S/C21H26O3/c1-2-3-10-20(24-16-7-11-21(22)23)19-14-12-18(13-15-19)17-8-5-4-6-9-17/h4-6,8-9,12-15,20H,2-3,7,10-11,16H2,1H3,(H,22,23) |
InChI-Schlüssel |
VISIWWIQVLLQBG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C1=CC=C(C=C1)C2=CC=CC=C2)OCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetamide, N-[2-(2-methoxyphenoxy)ethyl]-N-(2-methylphenyl)-](/img/structure/B14590857.png)
![2-[1-(Diethylamino)ethyl]benzonitrile](/img/structure/B14590861.png)

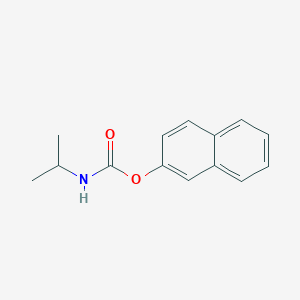
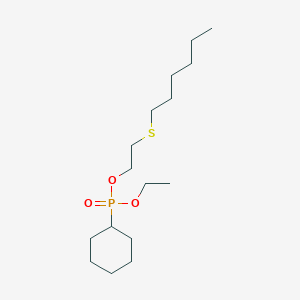
![1,3,4-Thiadiazole-2(3H)-thione, 5-[(2-bromo-4-methylphenyl)amino]-](/img/structure/B14590890.png)
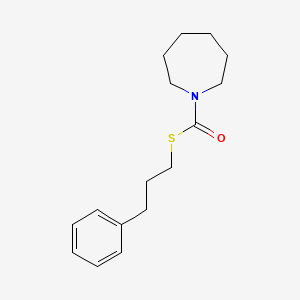
![N-[1,3-Bis(3-methylphenyl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14590901.png)

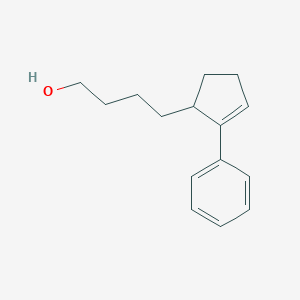
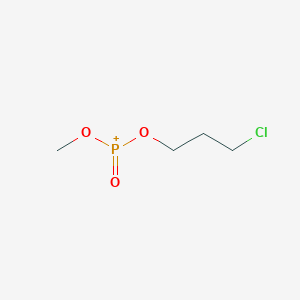
![3-(1-{1-[(Benzyloxy)methyl]cyclopent-2-en-1-yl}ethoxy)-2-diazonio-3-oxidoprop-2-enoate](/img/structure/B14590935.png)
